5-(Difluoromethyl)thiophene-2-carbonyl chloride
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Overview
Description
5-(Difluoromethyl)thiophene-2-carbonyl chloride: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-2-carbonyl chloride can be achieved through several methods. One common approach involves the halogen dance reaction, which is utilized for the preparation of iodothiophenes. Starting from dihalo-substituted thiophenes, derivatives such as aldehydes, acids, and 2,5-diiodothiophenes can be obtained . Another method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, difluoromethylation, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(Difluoromethyl)thiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-2-carbonyl chloride involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonyl chloride: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 5-(difluoromethyl)thiophene-2-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group, leading to different applications and reactivity.
Uniqueness
The presence of both the difluoromethyl group and the carbonyl chloride group in 5-(Difluoromethyl)thiophene-2-carbonyl chloride makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H3ClF2OS |
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Molecular Weight |
196.60 g/mol |
IUPAC Name |
5-(difluoromethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClF2OS/c7-5(10)3-1-2-4(11-3)6(8)9/h1-2,6H |
InChI Key |
UCWYZGBLCBOZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)Cl)C(F)F |
Origin of Product |
United States |
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